molecular formula C10H8BrNO2 B13912050 7-Bromo-5-methoxy-2(1H)-quinolinone

7-Bromo-5-methoxy-2(1H)-quinolinone

Cat. No.: B13912050
M. Wt: 254.08 g/mol
InChI Key: XVWXEZJVLWIKKB-UHFFFAOYSA-N
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Description

7-Bromo-5-methoxy-2(1H)-quinolinone is a heterocyclic compound that belongs to the quinolinone family It is characterized by the presence of a bromine atom at the 7th position and a methoxy group at the 5th position on the quinolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-methoxy-2(1H)-quinolinone typically involves the bromination of 5-methoxy-2(1H)-quinolinone. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-methoxy-2(1H)-quinolinone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinolinone derivatives.

    Reduction Reactions: The quinolinone ring can be reduced to form dihydroquinolinone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed under hydrogenation conditions.

Major Products Formed

    Substitution Reactions: Formation of 7-substituted-5-methoxy-2(1H)-quinolinone derivatives.

    Oxidation Reactions: Formation of quinolinone derivatives with oxidized methoxy groups.

    Reduction Reactions: Formation of dihydroquinolinone derivatives.

Scientific Research Applications

7-Bromo-5-methoxy-2(1H)-quinolinone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 7-Bromo-5-methoxy-2(1H)-quinolinone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The bromine and methoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one
  • 2-Bromo-4-methoxy-6-nitrophenol
  • 5-Bromo-1H-indol-3-yl-6,7-dimethyl-1H-benzo[d]imidazole

Uniqueness

7-Bromo-5-methoxy-2(1H)-quinolinone is unique due to its specific substitution pattern on the quinolinone ring, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups allows for versatile chemical modifications and enhances its potential as a lead compound in drug discovery and materials science.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

7-bromo-5-methoxy-1H-quinolin-2-one

InChI

InChI=1S/C10H8BrNO2/c1-14-9-5-6(11)4-8-7(9)2-3-10(13)12-8/h2-5H,1H3,(H,12,13)

InChI Key

XVWXEZJVLWIKKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C=CC(=O)N2)Br

Origin of Product

United States

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